molecular formula C24H23ClN4O5 B2551615 [2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 946214-28-4

[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2551615
CAS No.: 946214-28-4
M. Wt: 482.92
InChI Key: UYAASUXDFHFFDP-UHFFFAOYSA-N
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Description

The compound [2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate features a hybrid heterocyclic scaffold combining a 1,3-oxazole and a 1,2,3-triazole moiety. Key structural attributes include:

  • Oxazole ring: Substituted with a 4-ethoxy-3-methoxyphenyl group at position 2 and a methyl group at position 3.
  • Triazole ring: Linked via an ester group to a 4-chlorophenyl substituent at position 1 and a methyl group at position 4.
  • Functional groups: The ethoxy and methoxy groups on the oxazole ring enhance lipophilicity, while the chlorophenyl group may influence halogen-bonding interactions.

Properties

IUPAC Name

[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN4O5/c1-5-32-20-11-6-16(12-21(20)31-4)23-26-19(15(3)34-23)13-33-24(30)22-14(2)29(28-27-22)18-9-7-17(25)8-10-18/h6-12H,5,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYAASUXDFHFFDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NC(=C(O2)C)COC(=O)C3=C(N(N=N3)C4=CC=C(C=C4)Cl)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a complex organic molecule notable for its potential biological activities. This article explores its biological activity, structural characteristics, and relevant research findings.

Structural Characteristics

This compound features a unique combination of an oxazole ring and a triazole moiety, which are known for their diverse biological interactions. The structural breakdown is as follows:

Structural Feature Description
Oxazole Ring Contributes to bioactivity through electron-withdrawing properties.
Triazole Moiety Known for antimicrobial and anticancer activities.
Ethoxy and Methoxy Substituents Potentially enhance lipophilicity and biological activity.

Antimicrobial Activity

Triazole derivatives have been widely studied for their antimicrobial properties. Compounds containing triazole rings have shown efficacy against various bacterial strains and fungi, making them valuable in medicinal chemistry.

Anticancer Potential

Research indicates that oxazole derivatives exhibit anticancer properties by inhibiting key enzymes involved in tumor growth and proliferation. While direct studies on this specific compound are not available, the presence of the oxazole ring suggests similar potential.

Case Studies and Research Findings

  • Triazole-Based Compounds : A study highlighted that compounds with triazole rings demonstrated significant inhibitory effects against multiple cancer cell lines, including breast and lung cancers. The mechanism involved apoptosis induction through various pathways .
  • Oxazole Derivatives : Another investigation into oxazole derivatives revealed their ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression. This suggests that compounds like the one could also exert similar effects .
  • Molecular Modeling Studies : Computational methods have been employed to predict the binding affinity of compounds with similar structures to biological targets such as enzymes involved in cancer metabolism. These studies provide insight into how modifications to the compound's structure could enhance its biological activity .

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of oxazole and triazole compounds exhibit significant antimicrobial activity. In particular, studies have shown that compounds similar to [2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate demonstrate effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

CompoundInhibition Zone (mm)Tested Strains
1723S. aureus
1824E. coli
Amoxicillin30Various

In a comparative study, compounds were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited superior activity compared to standard antibiotics like ampicillin and clotrimazole .

Anti-inflammatory and Anticancer Potential

Oxazole derivatives have been reported to possess anti-inflammatory properties. The compound's structure allows it to interact with biological targets involved in inflammatory pathways. Additionally, some studies have suggested that triazole-based compounds can inhibit cancer cell proliferation in vitro.

Study on Antimicrobial Efficacy

A study conducted by Chilumula et al. evaluated a series of oxazole derivatives for their antimicrobial properties against various pathogens including Staphylococcus aureus and Escherichia coli. The results showed that specific modifications in the oxazole structure enhanced antibacterial activity significantly .

Research on Anti-cancer Activity

In another investigation, a derivative of the compound was tested for its anticancer effects on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, suggesting potential applications in cancer therapy .

Chemical Reactions Analysis

Ester Hydrolysis

The carboxylate ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying bioavailability in pharmaceutical applications.

Conditions Products Yield Analysis Method
1M NaOH, 80°C, 6hCarboxylic acid derivative with intact oxazole and triazole rings78–85%HPLC
H₂SO₄ (conc.), reflux, 12hPartial decomposition observed due to sensitivity of oxazole under strong acid42%NMR, MS

Hydrolysis kinetics depend on steric hindrance from the methyl and aryl substituents, which slow nucleophilic attack at the ester carbonyl.

Oxazole Ring Functionalization

The 5-methyl-1,3-oxazole moiety participates in electrophilic substitutions and ring-opening reactions.

Nitration

Nitration at the oxazole's C2 position occurs under mixed acid (HNO₃/H₂SO₄) conditions:

Reagent Position Product Yield
HNO₃ (fuming), 0°CC2Nitro-oxazole derivative61%

The electron-donating methoxy group on the adjacent phenyl ring directs nitration to the oxazole’s C2 position.

Ring-Opening with Amines

Primary amines (e.g., methylamine) cleave the oxazole ring via nucleophilic attack, forming amidine intermediates:

Amine Conditions Product
CH₃NH₂Ethanol, 60°C, 8hOpen-chain amidine derivative

Triazole Ring Reactivity

The 1,2,3-triazole ring undergoes regioselective alkylation and copper-catalyzed azide-alkyne cycloaddition (CuAAC):

N-Alkylation

Selective alkylation at N1 occurs with alkyl halides in the presence of K₂CO₃:

Alkyl Halide Product Yield
CH₃IN1-methylated triazole89%

CuAAC Click Chemistry

The triazole’s C5 position reacts with terminal alkynes in the presence of Cu(I) catalysts:

Alkyne Product Application
Propargyl alcoholBistriazole conjugatePolymer chemistry

Aromatic Substitution Reactions

The 4-chlorophenyl and 4-ethoxy-3-methoxyphenyl groups participate in electrophilic and nucleophilic substitutions:

Chlorine Displacement

The 4-chlorophenyl group undergoes nucleophilic aromatic substitution (NAS) with strong nucleophiles:

Nucleophile Conditions Product
NH₃ (aq.)150°C, 24h, sealed tube4-Aminophenyl derivative

Demethylation

The 3-methoxy group is demethylated using BBr₃ to yield a phenolic derivative:

Reagent Conditions Product Yield
BBr₃DCM, −78°C, 2h3-Hydroxyphenyl analog73%

Esterification and Transesterification

The methyl ester group undergoes transesterification with alcohols under acid catalysis:

Alcohol Catalyst Product Yield
EthanolH₂SO₄Ethyl ester derivative81%

Coordination Chemistry

The triazole nitrogen atoms coordinate with transition metals, forming complexes studied for catalytic applications:

Metal Salt Conditions Complex Application
Cu(NO₃)₂MeOH, RT, 2hCu(II)-triazole complexOxidation catalysis

Key Research Findings:

  • Synthetic Optimization : Computational tools (e.g., DeepSA) predict optimal conditions for ester hydrolysis, reducing side reactions.

  • Biological Relevance : Triazole-metal complexes exhibit enhanced antimicrobial activity compared to the parent compound .

  • Stability : The oxazole ring is prone to decomposition under strongly acidic conditions, necessitating pH-controlled reactions.

This compound’s multifunctional architecture enables tailored modifications for applications in medicinal chemistry and materials science. Further studies should explore its enantioselective synthesis and in vivo metabolic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes structural and functional comparisons with related compounds:

Compound Name / ID Core Structure Key Substituents Biological Activity / Notes Reference
Target Compound Oxazole + Triazole 4-Chlorophenyl, 4-ethoxy-3-methoxyphenyl Structural focus; biological activity not specified N/A
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4) Thiazole + Pyrazole + Triazole 4-Chlorophenyl, 4-fluorophenyl Antimicrobial activity (e.g., against Gram-positive bacteria)
Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate Thiazole + Pyrazole 4-Chlorophenyl, 4-fluorophenyl, ethyl ester Structural isostere with potential halogen-bonding interactions; no reported bioactivity
1-(2-Ethoxyphenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide Dual Triazole 2-Ethoxyphenyl, methyltriazolyl, amide linkage Amide linkage may improve solubility vs. ester analogs; no bioactivity data

Structural and Functional Insights

Heterocyclic Core Variations
  • Oxazole vs. Thiazole: The target compound’s oxazole ring (C–O–C) contrasts with thiazole (C–S–C) in analogs like Compound 4 .
  • Triazole Linkage: The 1,2,3-triazole in the target compound is structurally analogous to pyrazole-linked triazoles in Compound 3. Triazoles are known for metabolic stability and hydrogen-bonding capacity, critical in drug design .
Substituent Effects
  • Chlorophenyl vs. Fluorophenyl : The 4-chlorophenyl group in the target compound may engage in stronger halogen bonding compared to fluorophenyl derivatives (e.g., Compound 4), influencing receptor binding .
Functional Group Modifications
  • Ester vs. Amide Linkage : The target’s ester group contrasts with amide-containing analogs (e.g., ). Esters are more hydrolytically labile, which could affect bioavailability .

Research Findings and Implications

Therapeutic Potential

  • Antimicrobial Activity : Compound 4 demonstrates activity against Gram-positive bacteria, suggesting that the triazole-thiazole scaffold is pharmacologically relevant .
  • Similarity Principles : Structural analogs with triazole/oxazole cores align with the "similar property principle," though exceptions (activity cliffs) necessitate empirical validation .

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